molecular formula C8H14ClN3O2 B4843941 Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride

Cat. No.: B4843941
M. Wt: 219.67 g/mol
InChI Key: GGBWFRLSLQNBPM-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13ClN3O2. It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride typically involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ringThe final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often utilize one-pot multicomponent reactions, which are efficient and cost-effective. These methods may involve the use of transition-metal catalysts or photoredox reactions to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

There is no current scientific literature available on the specific applications of 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride. However, based on its structural properties, it may find applications in agrochemicals or as a reagent in organic synthesis.

General Information and Chemical Properties
4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride is a chemical compound featuring a pyrazole ring. Its molecular formula is not explicitly provided in the search results, but its structure includes an amino group at the 4th position, an ethyl group at the 1st position, and a carboxylic acid group at the 3rd position of the pyrazole ring. The hydrochloride form enhances its water solubility and stability.

Synthesis
Synthesis of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride can be achieved through several methods, though specific protocols and yields are often proprietary or unpublished, making it challenging to provide exact methodologies.

Potential Interactions
Interaction studies involving 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride are sparse. Preliminary investigations into its interactions with biological targets could provide insights into its pharmacological potential. Such studies typically focus on enzyme inhibition, receptor binding, and cell signaling pathways. Further research is essential to establish these interactions definitively.

Structural Similarities and Uniqueness
Several compounds exhibit structural similarities to 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride.

Compound NameChemical FormulaKey Features
Ethyl 4-amino-1H-pyrazole-3-carboxylateEthyl ester form; may have different solubility properties
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acidMethyl substitution instead of ethyl; potential differences in biological activity
5-Amino-2-methylpyrazoleDifferent position for amino group; may interact differently with biological systems

The uniqueness of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride lies in its specific combination of functional groups and the positioning within the pyrazole ring, which may confer distinct pharmacological properties compared to these similar compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester
  • Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride
  • Ethyl 4-amino-1H-pyrazole-3-carboxylate hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and amino groups enhance its solubility and reactivity, making it a versatile intermediate for various synthetic applications .

Biological Activity

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with an amino group at the 4-position and an ethyl group at the 1-position. The carboxylate ester group is located at the 3-position, and the compound exists as a hydrochloride salt, which enhances its solubility in aqueous environments. The molecular formula is C6H10N3O2C_6H_{10}N_3O_2.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity. This mechanism is significant in therapeutic contexts where enzyme modulation is desired.
  • Receptor Modulation : It can also interact with receptor sites, altering their signaling pathways. This property is particularly relevant in drug development aimed at treating conditions influenced by receptor activity .

Antimicrobial Activity

This compound has demonstrated potential antimicrobial properties:

  • In vitro Studies : Research indicates that derivatives of pyrazole compounds exhibit activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria such as Escherichia coli. These compounds have shown minimum inhibitory concentrations (MICs) in sub-micromolar ranges .

Anticancer Activity

The compound has been evaluated for its anticancer potential:

  • Cell Line Studies : In studies involving cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), this compound exhibited significant inhibition of cell proliferation. For example, it reduced growth percentages to approximately 54% for HepG2 cells and 38% for HeLa cells while showing minimal toxicity to normal fibroblast cells .

Antioxidant Activity

The antioxidant properties of this compound have also been explored:

  • Biochemical Assays : Various assays (e.g., ABTS, FRAP) have confirmed that pyrazole derivatives possess antioxidant activities, suggesting potential applications in treating oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals unique biological profiles:

Compound NameKey FeaturesBiological Activity
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochlorideMethyl substitution instead of ethylModerate antimicrobial properties
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateDifferent position for amino groupNotable anticancer activity
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylateDifferent substitution patternLimited biological activity

Case Studies and Research Findings

Several studies highlight the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study published in MDPI demonstrated that pyrazole derivatives could effectively inhibit bacterial growth, with specific attention given to their action against MRSA and other resistant strains .
  • Anticancer Mechanisms : Research indicated that certain pyrazole derivatives could induce apoptosis in cancer cells through modulation of the cell cycle and expression of apoptosis-related genes such as Bcl-2 and Bax .

Properties

IUPAC Name

ethyl 4-amino-1-ethylpyrazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-3-11-5-6(9)7(10-11)8(12)13-4-2;/h5H,3-4,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBWFRLSLQNBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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